molecular formula C20H19NO6S3 B2702966 N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 896342-89-5

N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B2702966
CAS RN: 896342-89-5
M. Wt: 465.55
InChI Key: PSLMMVSDZMZBQO-UHFFFAOYSA-N
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Description

N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C20H19NO6S3 and its molecular weight is 465.55. The purity is usually 95%.
BenchChem offers high-quality N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

One notable application of compounds related to N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide involves the synthesis of heterocyclic compounds. For instance, the one-pot synthesis of N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides demonstrates the utility of sulfonamide derivatives in creating complex heterocyclic structures. This method highlights the formation of nucleophilic addition products, which are then cyclized to yield imidazo[1,2-a]pyridin-3-yl)sulfonamides and imidazo[2,1-b]thiazol-5-yl)sulfonamides, offering a versatile pathway for developing novel heterocyclic compounds (Rozentsveig et al., 2013).

Biological Screening and Molecular Docking Studies

Another research avenue is the biological screening and molecular docking studies of sulfonamide derivatives. A study on ethylated sulfonamides incorporating a 1,4-benzodioxane moiety showed that these compounds exhibit inhibitory activity against various enzymes and bacterial strains. This research underscores the potential of sulfonamide derivatives in therapeutic applications, particularly as enzyme inhibitors and antibacterial agents (Irshad et al., 2016).

Antimalarial and COVID-19 Drug Research

Compounds with sulfonamide functionalities have also been investigated for their antimalarial properties and potential application against COVID-19. A theoretical investigation into antimalarial sulfonamides utilizing computational calculations and molecular docking studies revealed that these compounds exhibit significant antimalarial activity. Moreover, their potential against COVID-19 was explored, highlighting the versatility of sulfonamide derivatives in addressing emergent health threats (Fahim & Ismael, 2021).

Biocatalysis in Drug Metabolism

The application of biocatalysis to drug metabolism presents another critical area of research. The preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis is a case in point. This study not only provides insights into the metabolic pathways of sulfonamide derivatives but also offers a novel approach to producing mammalian metabolites for further research (Zmijewski et al., 2006).

properties

IUPAC Name

N-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6S3/c22-29(23,15-5-2-1-3-6-15)20(19-7-4-12-28-19)14-21-30(24,25)16-8-9-17-18(13-16)27-11-10-26-17/h1-9,12-13,20-21H,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLMMVSDZMZBQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

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